molecular formula C15H14N6OS B13877321 2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide

2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide

Cat. No.: B13877321
M. Wt: 326.4 g/mol
InChI Key: OGQSAZZFJWBFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a benzothiazole ring, a pyrimidine ring, and a cyclopropyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyrimidine Ring: This can be synthesized by the reaction of a suitable amidine with a β-dicarbonyl compound.

    Coupling Reactions: The benzothiazole and pyrimidine rings can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Cyclopropyl Group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide: can be compared with other heterocyclic compounds containing benzothiazole and pyrimidine rings.

    Examples: 2-(1,3-benzothiazol-5-ylamino)-4-(methylamino)pyrimidine-5-carboxamide, 2-(1,3-benzothiazol-5-ylamino)-4-(ethylamino)pyrimidine-5-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H14N6OS/c16-13(22)10-6-17-15(21-14(10)19-8-1-2-8)20-9-3-4-12-11(5-9)18-7-23-12/h3-8H,1-2H2,(H2,16,22)(H2,17,19,20,21)

InChI Key

OGQSAZZFJWBFAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)SC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.